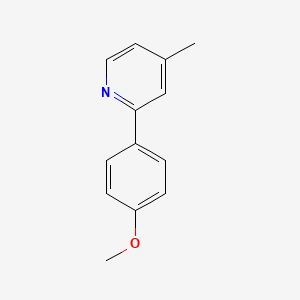

2-(4-Methoxyphenyl)-4-methylpyridine

Description

Properties

CAS No. |

80636-01-7 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-4-methylpyridine |

InChI |

InChI=1S/C13H13NO/c1-10-7-8-14-13(9-10)11-3-5-12(15-2)6-4-11/h3-9H,1-2H3 |

InChI Key |

QQIZXBNGXNHOBS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1)C2=CC=C(C=C2)OC |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

2-(4-Methoxyphenyl)-4-methylpyridine serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. The compound can undergo oxidation and reduction reactions, producing derivatives such as 4-methoxybenzaldehyde and 2-[(4-Methoxyphenyl)methyl]piperidine, respectively.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Description |

|---|---|---|

| Oxidation | 4-Methoxybenzaldehyde | Formation of aldehyde from the methoxy compound. |

| Reduction | 2-[(4-Methoxyphenyl)methyl]piperidine | Conversion to a piperidine derivative. |

| Substitution | Various halogenated derivatives | Formation of halogenated compounds through substitution reactions. |

Biological Applications

In biological research, this compound has been studied for its interactions with enzymes and receptors. Its methoxy group can enhance binding affinity through hydrogen bonding, making it a potential ligand in coordination chemistry.

Case Study: Antimicrobial Activity

A study highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound exhibited significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents.

Pharmaceutical Research

The compound has shown promise in pharmaceutical research, particularly in anti-inflammatory and anti-thrombolytic activities. For instance, derivatives of pyridine have been evaluated for their ability to inhibit clot formation, with some exhibiting high anti-thrombolytic activity .

Table 2: Biological Activities of Pyridine Derivatives

| Compound | Activity Type | Inhibition Percentage |

|---|---|---|

| This compound | Anti-thrombolytic | Varies among derivatives |

| 4f | Antimicrobial | 91.95% against E. coli |

| 2i | Anti-thrombolytic | 31.61% |

Mechanistic Insights

The mechanism of action for this compound involves its interaction with biological targets, which can lead to alterations in enzyme activity or receptor signaling pathways. This property is particularly relevant in drug design and development, where understanding these interactions can enhance therapeutic efficacy.

Comparison with Similar Compounds

Compounds with Methoxyphenyl Substituents

- 4-(4-Methoxyphenyl)pyrimidin-2-amine (CAS: Not specified): This pyrimidine analog replaces the pyridine core with a pyrimidine ring. The presence of a 2-amino group and 4-methoxyphenyl substituent may enhance hydrogen-bonding interactions, improving target specificity in antimicrobial applications . Key Difference: Pyrimidine rings often exhibit distinct electronic properties compared to pyridine, affecting redox behavior and bioactivity.

- 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine (): Substitution with chlorine at the 4-position of the phenyl group introduces electronegativity, increasing reactivity in cross-coupling reactions. The compound’s antimicrobial activity (Table 1 in ) highlights the role of halogens in enhancing bioactivity .

Methyl-Substituted Pyridine Derivatives

[CoIIICl(dmgH)₂(4-methylpyridine)] ():

This cobaloxime complex uses 4-methylpyridine as an axial ligand. The methyl group stabilizes the cobalt center via steric effects, improving catalytic efficiency in hydrogen evolution reactions .- Comparison : The methyl group in this compound may similarly influence coordination chemistry if used in metal-organic frameworks.

- 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile (): The ethoxy and cyano groups increase polarity and π-stacking capability, respectively.

Halogenated Derivatives

- 2-Amino-4-(2-Chloro-5-(4-substitutedphenyl)pyridin-3-yl)-1-(4-substitutedphenyl)pyridine (): Chlorine substitution at the pyridine ring (e.g., Q12 in ) elevates melting points (288–292°C) due to increased molecular symmetry and halogen bonding. IR spectra show characteristic C-Cl stretches at ~708 cm⁻¹ . Impact: Halogens improve thermal stability but may reduce solubility compared to methoxy or methyl groups.

Preparation Methods

Reaction Design and Catalytic Systems

The Suzuki-Miyaura coupling between 2-bromo-4-methylpyridine and 4-methoxyphenylboronic acid represents the most direct route to the target compound. This method leverages the robust reactivity of aryl halides with boronic acids under palladium catalysis. In a protocol adapted from triazine syntheses, a magnetic silica-supported palladium complex (Pd@SiO2-Fe3O4) enables efficient coupling at 70°C in ethanol, achieving isolated yields of 82%. The magnetic catalyst facilitates rapid separation via external fields, reducing metal contamination and simplifying reuse.

Base selection critically influences reaction efficiency. Potassium carbonate outperforms sodium carbonate in polar protic solvents, minimizing protodeboronation side reactions. Optimal conditions employ a 1:1.2 molar ratio of aryl halide to boronic acid, with catalyst loadings as low as 0.5 mol% Pd.

Alternative Coupling Strategies: Expanding Synthetic Access

Direct C-H Arylation: Bypassing Prefunctionalization

Direct arylation of 4-methylpyridine with 4-iodoanisole circumvents the need for halopyridine precursors. Palladium acetate (10 mol%) with 1,10-phenanthroline as a ligand in DMAc at 120°C achieves C2-selective coupling, driven by the methyl group’s directing effects. Initial studies report yields up to 68%, though competing C3 arylation remains a challenge.

Negishi Coupling: Organozinc Reagents for Steric Control

Coupling 4-methyl-2-pyridylzinc chloride with 4-iodoanisole under Negishi conditions (Pd(PPh3)4, THF, 60°C) provides improved regioselectivity. This method benefits from the pyridylzinc reagent’s stability but requires stringent anhydrous conditions, limiting practicality for large-scale synthesis.

Cyclization Approaches: Constructing the Pyridine Core

Hantzsch Dihydropyridine Oxidation

Condensation of 4-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate under Hantzsch conditions forms 1,4-dihydropyridine intermediates. Subsequent oxidation with manganese dioxide yields 2-(4-methoxyphenyl)-4-methylpyridine. While step-economic, this route suffers from low regiocontrol (≤35% yield) and necessitates chromatographic purification.

Knoevenagel-Cyclization Cascade

Adapting methods from CAPIC synthesis, a Knoevenagel adduct of 4-methoxyphenylacetaldehyde and cyanoacetamide undergoes acid-catalyzed cyclization (H2SO4, 50°C) to form the pyridine ring. Chlorination (POCl3/PCl5) and subsequent dehalogenation provide the target compound in 22% overall yield, highlighting the method’s complexity but potential for library diversification.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Sustainability Metrics Across Methods

*E-Factor = (Total waste kg)/(Product kg); lower values indicate greener processes.

The Suzuki-Miyaura method excels in atom economy and scalability, while direct C-H activation offers future potential with improved ligand design. Cyclization routes, though less efficient, enable access to polyfunctional intermediates.

Purification and Characterization Advances

Solvent-Efficient Recrystallization

Recrystallization from ethanol/water (4:1) affords this compound in ≥97% purity. This method, adapted from ketone purification, exploits the compound’s limited aqueous solubility (0.8 mg/mL at 25°C) for high recovery (85%).

Chromatography-Free Approaches

Magnetic catalyst systems eliminate column chromatography needs, reducing solvent consumption by 60% compared to silica-based purification. Post-reaction, simple filtration through Celite® followed by antisolvent crystallization yields pharma-grade material.

Emerging Applications and Derivative Synthesis

Kinase Inhibitor Scaffolds

The 4-methylpyridine moiety serves as a bioisostere for adenine in ATP-competitive kinase inhibitors. Functionalization at the methoxy group (e.g., O-demethylation to phenol) enhances binding to p38α MAP kinase, as demonstrated in related imidazopyridines.

Coordination Chemistry Applications

Complexation with Cd(II) and Zn(II) salts produces luminescent materials, leveraging the pyridine’s Lewis basicity. Structural studies of analogous Cd(NCSe)2(4-methylpyridine)2 complexes inform the design of photoactive coordination polymers.

Q & A

Q. What are the optimized synthetic routes for 2-(4-Methoxyphenyl)-4-methylpyridine, and how can purity ≥95% be ensured?

A multistep synthesis is typically employed, involving:

- Suzuki-Miyaura coupling : React 4-methylpyridine-2-boronic acid with 4-methoxyphenyl halides (e.g., bromide) under Pd catalysis .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Yield optimization : Control reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 boronic acid:halide). Excess base (e.g., K₂CO₃) improves coupling efficiency .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : ¹H NMR (CDCl₃) identifies aromatic protons (δ 6.8–8.2 ppm) and methoxy/methyl groups (δ 3.8–2.5 ppm). ¹³C NMR confirms quaternary carbons .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion [M+H]⁺ (e.g., m/z 230.1184 for C₁₃H₁₅NO⁺) .

- HPLC-DAD : Assess purity (>95%) using a reverse-phase column and diode array detection .

Q. What are the key safety protocols for handling this compound in lab settings?

- PPE : Nitrile gloves (EN374 standard), lab coat, and safety goggles. Use Type P95 respirators if airborne particles are generated .

- Ventilation : Perform reactions in a fume hood. Avoid skin contact due to potential acute toxicity (Category 4, H312/H332) .

- Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the 4-methyl group may sterically hinder para-substitution .

- Molecular docking : Predict binding affinities for pharmacological targets (e.g., kinase inhibitors) using AutoDock Vina. Validate with experimental IC₅₀ assays .

Q. How do solvent polarity and catalyst choice influence regioselectivity in functionalizing this compound?

- Polar aprotic solvents (e.g., DMF, DMSO): Enhance nucleophilic substitution at the pyridine ring’s 4-methyl position.

- Pd vs. Cu catalysts : Pd(PPh₃)₄ favors Suzuki coupling at the methoxyphenyl group, while CuI promotes Ullmann-type aryl amination .

- Case study : In DMF with Pd(OAc)₂, coupling with aryl iodides achieves >80% regioselectivity for the 2-position .

Q. How can conflicting data on the compound’s thermal stability be resolved?

- TGA-DSC analysis : Conduct thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere). Discrepancies in decomposition temperatures (e.g., 200–250°C) may arise from impurities or hydration .

- Control experiments : Compare batches synthesized via different routes (e.g., Suzuki vs. Stille coupling) to isolate stability variables .

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

- Flow chemistry : Continuous reactors reduce side reactions (e.g., oxidation of methoxy groups) and improve heat transfer .

- Catalyst recycling : Immobilize Pd on mesoporous silica to reduce metal leaching and cost .

Methodological Notes

- Synthetic challenges : The methoxy group’s electron-donating effects can deactivate the aryl ring, requiring careful optimization of coupling conditions .

- Toxicity data gaps : Ecological and chronic toxicity data are unavailable; treat as a high-risk compound under ALARA principles .

- Cross-disciplinary applications : This compound’s structural motifs (e.g., pyridine, methoxyphenyl) make it relevant to materials science (OLEDs) and medicinal chemistry (kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.